Cas no 1208087-83-5 (1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid)

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
- PubChem22378
- STL161674
- BBL031759
- ST2414948
- AX8036348
- AB0068618
- AM20080546
- 4-Piperidinecarboxylic acid, 1-(2-chloro-4-pyrimidinyl)-
- 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
-
- MDL: MFCD11040198
- インチ: 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16)
- InChIKey: FHKSKATXLAGIAS-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC([H])=C([H])C(=N1)N1C([H])([H])C([H])([H])C([H])(C(=O)O[H])C([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- トポロジー分子極性表面積: 66.3
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6764160-0.05g |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
1208087-83-5 | 95% | 0.05g |
$22.0 | 2023-07-08 | |
Enamine | EN300-6764160-2.5g |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
1208087-83-5 | 95% | 2.5g |
$187.0 | 2023-07-08 | |
Life Chemicals | F1908-2588-1g |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
1208087-83-5 | 95%+ | 1g |
$94.0 | 2023-09-07 | |
Life Chemicals | F1908-2588-5g |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
1208087-83-5 | 95%+ | 5g |
$282.0 | 2023-09-07 | |
Ambeed | A230054-5g |
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
1208087-83-5 | 95% | 5g |
$314.0 | 2024-04-25 | |
TRC | C118596-1g |
1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic Acid |
1208087-83-5 | 1g |
$ 250.00 | 2022-06-01 | ||
abcr | AB443203-5 g |
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid; . |
1208087-83-5 | 5g |
€525.70 | 2022-06-10 | ||
TRC | C118596-500mg |
1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic Acid |
1208087-83-5 | 500mg |
$ 160.00 | 2022-06-01 | ||
Fluorochem | 215125-250mg |
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
1208087-83-5 | 95% | 250mg |
£62.00 | 2022-02-28 | |
Enamine | EN300-6764160-0.1g |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
1208087-83-5 | 95% | 0.1g |
$33.0 | 2023-07-08 |
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acidに関する追加情報
Introduction to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS No: 1208087-83-5)
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1208087-83-5, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a piperidine ring linked to a 2-chloropyrimidine moiety, which forms the basis for its distinct chemical and biological properties.
The piperidine moiety is a six-membered heterocyclic amine, known for its versatility in medicinal chemistry. Its presence in 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid contributes to the compound's ability to interact with various biological targets, making it a valuable scaffold for drug design. On the other hand, the 2-chloropyrimidine component introduces a chlorine atom at the 2-position of the pyrimidine ring, which can enhance binding affinity and selectivity in biological systems. This combination of structural features makes the compound a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The scaffold of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid has shown potential in modulating various biological processes, particularly those related to cancer and inflammatory diseases. For instance, studies have indicated that compounds with similar structural motifs can interfere with key signaling pathways, leading to inhibitory effects on target proteins. This has spurred research into derivatives of this compound as potential therapeutic agents.
The synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 2-chloropyrimidine moiety typically involves chlorination reactions, while the incorporation of the piperidine ring often necessitates cyclization or condensation reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These synthetic strategies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacological profile of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid has been extensively studied in preclinical models. Research has demonstrated its ability to interact with enzymes such as kinases and phosphodiesterases, which are often dysregulated in various diseases. Additionally, computational modeling and molecular docking studies have been instrumental in predicting binding affinities and optimal interactions with biological targets. These findings provide a strong foundation for designing analogs with improved pharmacokinetic properties and reduced side effects.
In conclusion, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS No: 1208087-83-5) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of a piperidine ring and a 2-chloropyrimidine moiety offers a versatile scaffold for drug design, particularly in targeting diseases such as cancer and inflammatory disorders. Continued research into this compound and its derivatives is expected to yield novel therapeutic agents with significant clinical benefits.
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